

# pimasertib MSC1936369B AS703026 discovery

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## Compound Focus: Pimasertib

CAS No.: 1236699-92-5

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## Biochemical and Cellular Activity

The following table summarizes key quantitative data from preclinical studies that established the potency and efficacy of **Pimasertib**.

Assay Type	Model/System	Result/Value	Citation
Biochemical Assay (IC <sub>50</sub> )	MEK1 (Cell-free HTRF kinase assay)	7 nM	[1]
Biochemical Assay (IC <sub>50</sub> )	MEK2 (Cell-free HTRF kinase assay)	15 nM	[1]
Cellular Assay (IC <sub>50</sub> )	Multiple Myeloma cell lines (INA-6, U266, H929)	5 nM to 200 nM	[1] [2]
Cellular Assay (IC <sub>50</sub> )	KRAS-mutant Colorectal Cancer cells (HCT116, SW480)	0.3 µM to 0.4 µM	[1]
In Vivo Efficacy	H929 MM xenograft model (CB17 SCID mice)	Significant tumor growth inhibition at 15-30 mg/kg (oral, twice daily)	[1] [3] [4]

## Experimental Protocols

To help you evaluate and potentially replicate key findings, here are the methodologies for core experiments cited in the literature.

### MEK1/2 Kinase Assay Protocol

This protocol measures the direct inhibition of MEK1/2 enzyme activity by **Pimasertib** [1] [3].

- **Enzymes:** Recombinant human MEK1 or MEK2.
- **Reaction Buffer:** 20 mM HEPES (pH 7.2), 5 mM 2-mercaptoethanol, 0.15 mg/mL BSA, and 10 mM MgCl<sub>2</sub>.
- **Substrate:** Kinase-dead ERK2 (1 μM for MEK1 assay).
- **Detection:** For radiolabeled assays, 33P-γATP is used. Reactions are stopped by transferring to filter plates containing 12.5% trichloroacetic acid (TCA) and quantified by scintillation counting [3]. Alternative HTRF assays use a biotinylated peptide substrate and Eu-labeled anti-phospho-peptide antibody, with detection via time-resolved fluorescence [1].
- **IC<sub>50</sub> Determination:** Serial dilutions of **Pimasertib** are tested, and concentration-response data are analyzed using a four-parameter logistic regression.

## In Vitro Anti-Proliferation/Cytotoxicity Assay

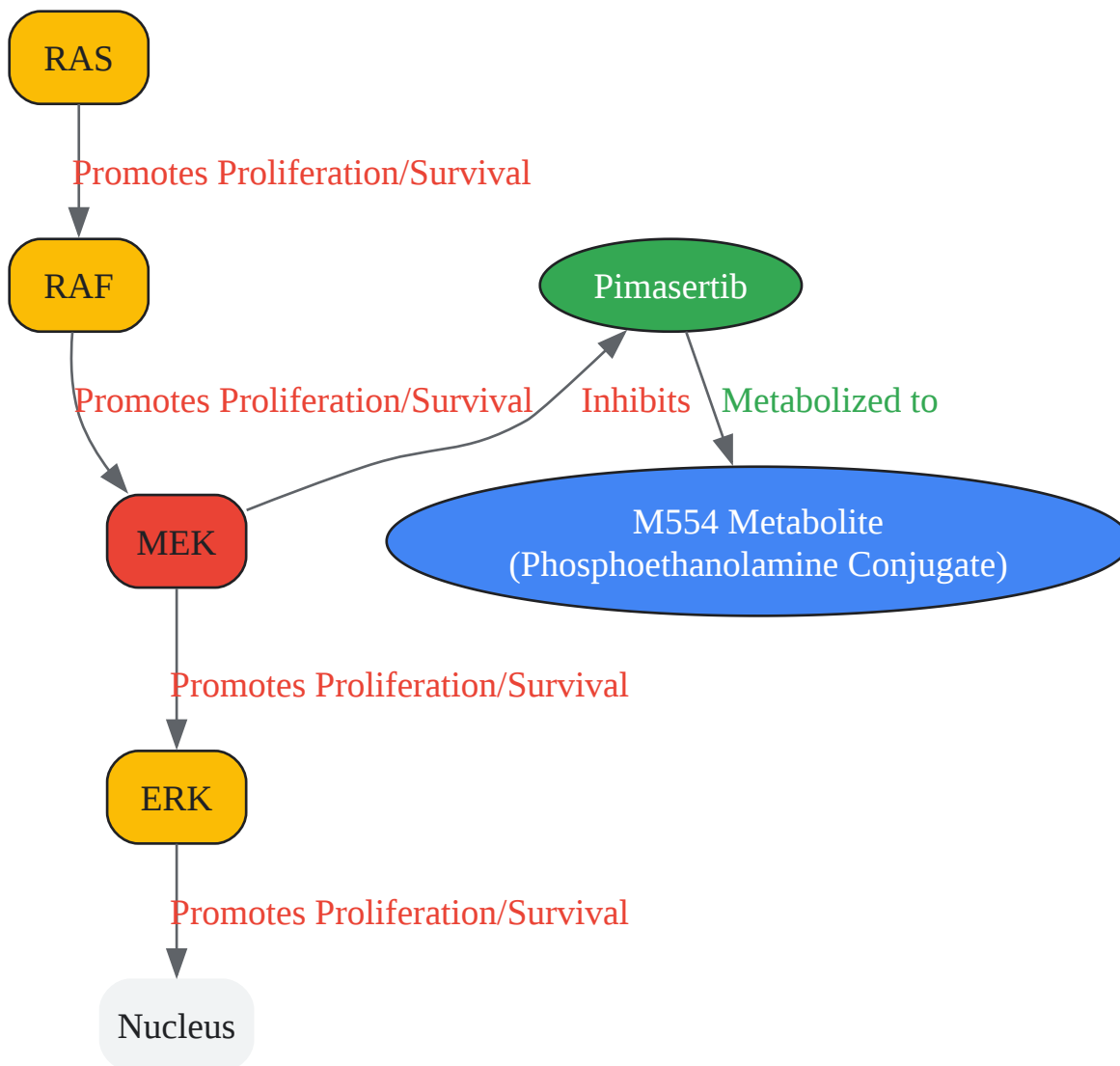
This protocol assesses the effect of **Pimasertib** on cancer cell growth [1] [4].

- **Cell Lines:** Various cancer cell lines (e.g., MM lines like U266 and INA-6, colorectal cancer lines).
- **Cell Culture:** Cells are plated in 96-well plates at a density of 1×10<sup>4</sup> cells per well and cultured for 3-5 days.
- **Compound Treatment:** **Pimasertib** is tested across a concentration range (e.g., 2 nM to 20 μM).
- **Growth Measurement:** Two common methods are used:
  - **[<sup>3</sup>H]thymidine incorporation:** Cells are pulsed with [<sup>3</sup>H]thymidine, harvested onto glass fiber filters, and counted in a β-scintillation counter.
  - **MTT assay:** The absorbance of MTT dye is measured following the manufacturer's instructions.
- **Data Analysis:** IC<sub>50</sub> values are calculated from the dose-response curves.

## Mechanism and Metabolism

**Pimasertib** exerts its effects by allosterically inhibiting MEK1 and MEK2, key kinases in the MAPK pathway. This pathway is frequently dysregulated in cancer, and its inhibition disrupts signals for cell proliferation and survival [5] [6].

The diagram below illustrates the core signaling pathway targeted by **Pimasertib** and its metabolic fate.



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A key finding from clinical studies was the discovery of a **novel metabolic pathway** for **Pimasertib**. In a phase I human ADME study, a major circulating metabolite, M554, was identified as a **phosphoethanolamine conjugate** of **Pimasertib**. This type of conjugation had not been previously reported for a pharmaceutical agent [7] [5] [8].

## Clinical Pharmacokinetics and Trials

Key pharmacokinetic parameters and clinical trial findings further characterize the drug's profile in humans.

Parameter	Finding	Citation
Absolute Bioavailability	73% (following a 60 mg oral dose) [8]	
Major Circulating Metabolites	M445 (carboxylic acid) and M554 (phosphoethanolamine conjugate) [7] [8]	
Primary Excretion Routes	Urine (52.8%) and Feces (30.7%) [8]	
Clinical Trial Combination	Phase Ib study with PI3K/MTOR inhibitor Voxtalisib; showed limited anti-tumor activity and poor long-term tolerability [9]	

## Knowledge Gaps and Future Research

It is important to note that much of the available public data comes from earlier-phase clinical trials. The discovery details and the structural optimization process that led to **Pimasertib** are not fully detailed in the open literature. Furthermore, the clinical development of **Pimasertib** appears to have been primarily in combination therapies, with some trials terminated due to limited efficacy or tolerability issues [9] [3].

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To cite this document: Smolecule. [pimasertib MSC1936369B AS703026 discovery]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548766#pimasertib-msc1936369b-as703026-discovery>]

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